molecular formula C17H16N2O3S B5828474 4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid

4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid

Cat. No.: B5828474
M. Wt: 328.4 g/mol
InChI Key: ACOJWHOVVIEHEP-UHFFFAOYSA-N
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Description

4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid is an organic compound with the molecular formula C17H16N2O3S It is a derivative of benzoic acid, featuring a phenylacetyl group and a carbamothioyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Phenylacetyl Group: The phenylacetyl group can be introduced through an acylation reaction using phenylacetyl chloride and an appropriate amine.

    Introduction of the Carbamothioyl Group: The carbamothioyl group can be added via a reaction with thiourea or a similar thiocarbonyl compound.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired benzoic acid derivative under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylacetyl and carbamothioyl groups can play a role in binding to these targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

    4-Methylbenzoic acid: Lacks the phenylacetyl and carbamothioyl groups, making it less complex.

    3-{[(Phenylacetyl)carbamothioyl]amino}benzoic acid: Similar structure but without the methyl group at the 4-position.

    4-Methyl-3-{[(acetyl)carbamothioyl]amino}benzoic acid: Similar but with an acetyl group instead of a phenylacetyl group.

Uniqueness: 4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid is unique due to the presence of both the phenylacetyl and carbamothioyl groups, which can confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

4-methyl-3-[(2-phenylacetyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-7-8-13(16(21)22)10-14(11)18-17(23)19-15(20)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOJWHOVVIEHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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